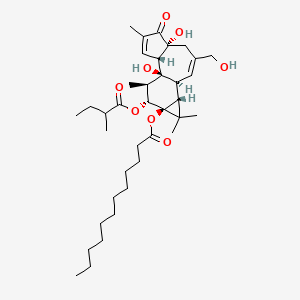
1H-1,2,4-Triazolium, 3-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,4-dimethyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazolium, 3-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,4-dimethyl-, chloride is a complex organic compound that belongs to the class of triazolium salts. Triazolium salts are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis. This particular compound features a triazolium core with a benzoyloxyethyl group and an azo linkage, making it a unique and versatile molecule.
Méthodes De Préparation
The synthesis of 1H-1,2,4-Triazolium, 3-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,4-dimethyl-, chloride typically involves a multi-step process. The key steps include the formation of the triazole ring, followed by the introduction of the benzoyloxyethyl group and the azo linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effective and efficient production.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or other reduced derivatives.
Applications De Recherche Scientifique
1H-1,2,4-Triazolium, 3-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,4-dimethyl-, chloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells . In medicine, it is explored for its antimicrobial properties, making it a candidate for the development of new antibiotics . In industry, it is used in the production of dyes and pigments due to its azo linkage, which imparts vibrant colors to the compounds.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In the case of its anticancer activity, it is believed to induce apoptosis in cancer cells by disrupting key signaling pathways . The molecular targets may include enzymes and receptors that are crucial for cell survival and proliferation. Its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-1,2,4-Triazolium, 3-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,4-dimethyl-, chloride include other triazolium salts and azo compounds. For example, 1,2,3-Triazolium salts share a similar triazole core but differ in their substitution patterns and functional groups . The uniqueness of this compound lies in its specific combination of a triazolium core, benzoyloxyethyl group, and azo linkage, which imparts distinct chemical and biological properties. Other similar compounds include 1,2,4-Triazole derivatives that have been studied for their antimicrobial and anticancer activities .
Propriétés
Numéro CAS |
73003-67-5 |
|---|---|
Formule moléculaire |
C21H25ClN6O2 |
Poids moléculaire |
428.9 g/mol |
Nom IUPAC |
2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;chloride |
InChI |
InChI=1S/C21H25N6O2.ClH/c1-4-27(14-15-29-20(28)17-8-6-5-7-9-17)19-12-10-18(11-13-19)22-23-21-24-26(3)16-25(21)2;/h5-13,16H,4,14-15H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
YLPQIFVSFMJWQZ-UHFFFAOYSA-M |
SMILES canonique |
CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NN(C=[N+]3C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


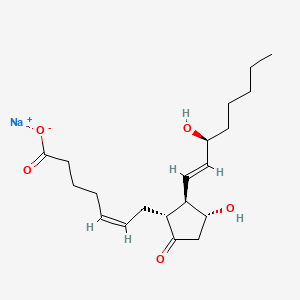

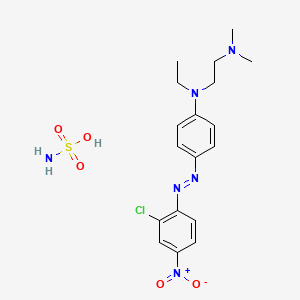
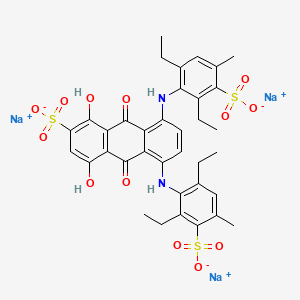

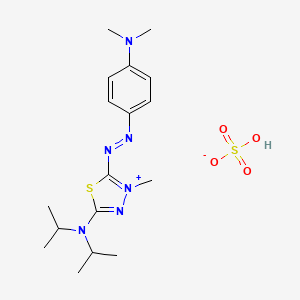


![4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B12772584.png)

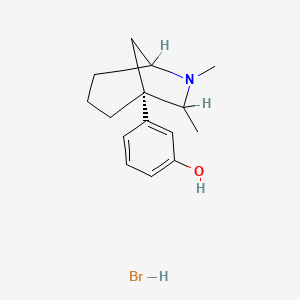
![(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-[2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-hydroxyphenyl]prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12772598.png)
